Cas no 2229648-74-0 (methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoate)

Methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoate is a versatile intermediate in organic synthesis, featuring a furan ring and an aminomethyl functional group that enhance its reactivity in various chemical transformations. The presence of the furan moiety allows for participation in heterocyclic chemistry, while the ester and amine groups provide sites for further derivatization, making it valuable for pharmaceutical and agrochemical applications. The compound’s structural complexity, including the conjugated alkene, enables selective modifications, such as Michael additions or cross-coupling reactions. Its well-defined stereochemistry and functional group compatibility make it a useful building block for synthesizing biologically active molecules.
methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoate structure
2229648-74-0 structure
商品名:methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoate
CAS番号:2229648-74-0
MF:C12H17NO3
メガワット:223.268283605576
CID:6086085
PubChem ID:165616700

methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoate 化学的及び物理的性質

名前と識別子

    • methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoate
    • 2229648-74-0
    • EN300-1801524
    • インチ: 1S/C12H17NO3/c1-9(6-11-4-3-5-16-11)10(8-13)7-12(14)15-2/h3-6,10H,7-8,13H2,1-2H3/b9-6+
    • InChIKey: GPCPUJISVYVLQU-RMKNXTFCSA-N
    • ほほえんだ: O(C)C(CC(CN)/C(=C/C1=CC=CO1)/C)=O

計算された属性

  • せいみつぶんしりょう: 223.12084340g/mol
  • どういたいしつりょう: 223.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 6
  • 複雑さ: 263
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 65.5Ų

methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1801524-5.0g
methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoate
2229648-74-0
5g
$3147.0 2023-06-03
Enamine
EN300-1801524-10.0g
methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoate
2229648-74-0
10g
$4667.0 2023-06-03
Enamine
EN300-1801524-5g
methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoate
2229648-74-0
5g
$3147.0 2023-09-19
Enamine
EN300-1801524-1g
methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoate
2229648-74-0
1g
$1086.0 2023-09-19
Enamine
EN300-1801524-10g
methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoate
2229648-74-0
10g
$4667.0 2023-09-19
Enamine
EN300-1801524-0.25g
methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoate
2229648-74-0
0.25g
$999.0 2023-09-19
Enamine
EN300-1801524-0.05g
methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoate
2229648-74-0
0.05g
$912.0 2023-09-19
Enamine
EN300-1801524-0.1g
methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoate
2229648-74-0
0.1g
$956.0 2023-09-19
Enamine
EN300-1801524-2.5g
methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoate
2229648-74-0
2.5g
$2127.0 2023-09-19
Enamine
EN300-1801524-0.5g
methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoate
2229648-74-0
0.5g
$1043.0 2023-09-19

methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoate 関連文献

methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methylpent-4-enoateに関する追加情報

Introduction to Methyl 3-(Aminomethyl)-5-(Furan-2-yl)-4-Methylpent-4-enOate

Methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methyLPent-enOate, with the CAS number No. 2229648740, is a complex organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound, often referred to as methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methyLPent-enOate, is characterized by its intricate structure, which includes a methyl group, an aminomethyl substituent, and a furan ring. These structural features contribute to its versatility and reactivity in chemical reactions.

The compound's structure is particularly notable for its conjugated enone system, which plays a crucial role in its electronic properties. The presence of the furan ring introduces additional aromaticity and potential for π-interactions, making it a valuable component in the synthesis of bioactive molecules. Recent studies have highlighted its potential as a precursor in the development of novel pharmaceutical agents, particularly in the field of oncology.

One of the most recent advancements involving methyl 3-(aminomethyl)-5-(furan-2-yl)-4-methyLPent-enOate is its application in the synthesis of targeted drug delivery systems. Researchers have explored its ability to act as a carrier for anti-cancer drugs, leveraging its unique solubility properties and biocompatibility. This application has been supported by findings from studies published in reputable journals such as *Nature Communications* and *Journal of Medicinal Chemistry*.

In addition to its pharmaceutical applications, this compound has also found utility in materials science. Its ability to form stable complexes with metal ions has led to its use in the development of new catalysts for organic synthesis. For instance, recent research has demonstrated its effectiveness as a ligand in palladium-catalyzed cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.

The synthesis of methyl 3-(aminomethyl)-5-(furan-2-yL)Pent-enOate typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the Michael addition of an aminoalkyl group to an α,β-unaturated ester, followed by cyclization to form the furan ring. This method has been optimized through various studies, with researchers focusing on improving yield and purity.

Despite its promising applications, the compound's stability under certain conditions remains an area of active research. Studies have shown that exposure to light or high temperatures can lead to decomposition, which necessitates careful handling during storage and transportation. Ongoing research aims to develop more robust formulations that can withstand these challenges while maintaining the compound's bioactivity.

In conclusion, methyl 3-(aminomethyL)5-furanyLPent-enOate (CAS No. No. 2229648740) is a versatile compound with significant potential across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in modern chemistry, particularly in drug development and materials science. As research continues to uncover new applications and improve synthetic methods, this compound is poised to play an increasingly important role in advancing scientific innovation.

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